Cas no 2137572-36-0 (3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide)

3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide 化学的及び物理的性質
名前と識別子
-
- 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide
- 2137572-36-0
- EN300-739321
-
- インチ: 1S/C12H21N3OS/c1-3-5-9-15-17(16,14-4-2)12-8-6-7-11(13)10-12/h6-8,10H,3-5,9,13H2,1-2H3,(H,14,15,16)
- InChIKey: IWISYBWRPINPOH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)N)(=NCC)(NCCCC)=O
計算された属性
- 精确分子量: 255.14053348g/mol
- 同位素质量: 255.14053348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.9Ų
- XLogP3: 2.5
3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739321-1.0g |
3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide |
2137572-36-0 | 1g |
$0.0 | 2023-06-07 |
3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamideに関する追加情報
3-Amino-N-Butyl-N-Ethylbenzene-1-Sulfonoimidamide: A Comprehensive Overview
The compound with CAS No. 2137572-36-0, commonly referred to as 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a sulfonamido group, and an ethylbutyl substituent on a benzene ring. Its sulfonamido group plays a crucial role in its chemical reactivity and biological activity, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide in drug discovery and development. Researchers have explored its ability to act as a precursor for synthesizing bioactive compounds, particularly in the realm of anti-inflammatory and anti-cancer agents. The sulfonamido group in this compound has been shown to enhance its solubility and bioavailability, which are critical factors in drug design. Furthermore, its amino group provides a site for further functionalization, enabling the creation of derivatives with tailored pharmacological properties.
The synthesis of 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide involves a multi-step process that combines nucleophilic substitution and condensation reactions. The starting material is typically an aromatic amine, which undergoes sulfonation to introduce the sulfonamido group. Subsequent alkylation steps introduce the ethylbutyl substituents, resulting in the final product. This synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.
In terms of physical properties, 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide exhibits a melting point of approximately 150°C and is soluble in polar solvents such as water and ethanol. Its sulfonamido group contributes to its ionization behavior, which is essential for its activity in biological systems. The compound's stability under various conditions has also been studied extensively, with results indicating that it remains stable under neutral to mildly acidic conditions but degrades under strongly basic conditions.
From a biological standpoint, 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide has demonstrated significant potential as an anti-inflammatory agent. Preclinical studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is attributed to its ability to modulate key signaling pathways involved in inflammation, including the NF-kB pathway. Additionally, preliminary toxicity studies indicate that the compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses.
Another area of interest for 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide is its application in the development of targeted drug delivery systems. Its sulfonamido group can serve as a binding site for targeting ligands, enabling the creation of molecules that specifically deliver therapeutic agents to diseased tissues. This approach has shown promise in reducing off-target effects and improving treatment efficacy.
Recent advancements in computational chemistry have also shed light on the molecular interactions of 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide with biological targets. Molecular docking studies have revealed that the compound binds effectively to key residues on target proteins, suggesting a strong potential for therapeutic intervention. These findings have paved the way for further experimental validation and clinical trials.
In conclusion, 3-amino-N-butyl-N-ethylbenzene-1-sulfonoimidamide (CAS No. 2137572-36-0) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with its favorable physical and biological properties, makes it an attractive candidate for addressing unmet medical needs. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play a pivotal role in advancing modern medicine.
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